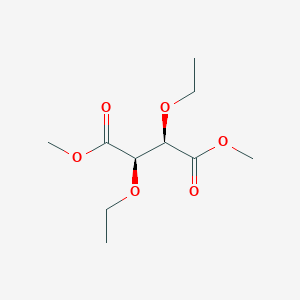
(2R,3R)-Dimethyl 2,3-diethoxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-Dimethyl 2,3-diethoxysuccinate is an organic compound with the molecular formula C10H18O6 It is a diester derivative of succinic acid, featuring two ethoxy groups and two methyl groups attached to the succinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dimethyl 2,3-diethoxysuccinate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(2R,3R)-Dimethyl 2,3-diethoxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Organic Synthesis
(2R,3R)-Dimethyl 2,3-diethoxysuccinate serves as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be utilized in pharmaceuticals and agrochemicals.
Chiral Auxiliary in Asymmetric Synthesis
The compound functions as a chiral auxiliary , facilitating asymmetric synthesis processes. This application is crucial for producing enantiomerically pure compounds that are often required in drug development.
Biological Studies
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving succinate derivatives. It can be hydrolyzed by esterases to release succinate, which plays a significant role in the tricarboxylic acid cycle (TCA cycle), essential for cellular respiration and energy production.
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals and polymers that exhibit specific properties. Its reactivity allows for the development of novel materials with tailored characteristics.
Case Studies
Case Study 1: Asymmetric Synthesis in Drug Development
A study demonstrated the successful use of this compound as a chiral auxiliary in synthesizing a new class of anti-cancer agents. The resulting compounds exhibited significant activity against various cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Research involving the hydrolysis of this compound revealed insights into enzyme specificity and activity related to succinate metabolism. This study contributed to understanding metabolic disorders linked to succinate accumulation.
作用機序
The mechanism of action of (2R,3R)-Dimethyl 2,3-diethoxysuccinate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release succinate and ethanol. Succinate, in turn, participates in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular respiration and energy production. The ester groups also allow for modifications that can enhance the compound’s bioavailability and targeting capabilities.
類似化合物との比較
Similar Compounds
(2R,3R)-Dimethyl 2,3-dimethoxysuccinate: Similar in structure but with methoxy groups instead of ethoxy groups.
(2R,3R)-Dimethyl 2,3-dihydroxysuccinate: Contains hydroxyl groups instead of ethoxy groups.
(2R,3R)-Dimethyl 2,3-diacetoxysuccinate: Features acetoxy groups in place of ethoxy groups.
Uniqueness
(2R,3R)-Dimethyl 2,3-diethoxysuccinate is unique due to its specific combination of ethoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.
特性
IUPAC Name |
dimethyl (2R,3R)-2,3-diethoxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5-15-7(9(11)13-3)8(16-6-2)10(12)14-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIJSAEMRQMEH-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)OC)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]([C@H](C(=O)OC)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














